2-Amino-4,5-dihydroxy-2,3-dihydro-1H-indene-2-carboxylic acid 2-Amino-4,5-dihydroxy-2,3-dihydro-1H-indene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 721386-72-7
VCID: VC15973287
InChI: InChI=1S/C10H11NO4/c11-10(9(14)15)3-5-1-2-7(12)8(13)6(5)4-10/h1-2,12-13H,3-4,11H2,(H,14,15)
SMILES:
Molecular Formula: C10H11NO4
Molecular Weight: 209.20 g/mol

2-Amino-4,5-dihydroxy-2,3-dihydro-1H-indene-2-carboxylic acid

CAS No.: 721386-72-7

Cat. No.: VC15973287

Molecular Formula: C10H11NO4

Molecular Weight: 209.20 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4,5-dihydroxy-2,3-dihydro-1H-indene-2-carboxylic acid - 721386-72-7

Specification

CAS No. 721386-72-7
Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol
IUPAC Name 2-amino-4,5-dihydroxy-1,3-dihydroindene-2-carboxylic acid
Standard InChI InChI=1S/C10H11NO4/c11-10(9(14)15)3-5-1-2-7(12)8(13)6(5)4-10/h1-2,12-13H,3-4,11H2,(H,14,15)
Standard InChI Key HVXKZFHBZHVJGF-UHFFFAOYSA-N
Canonical SMILES C1C2=C(CC1(C(=O)O)N)C(=C(C=C2)O)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 2-amino-4,5-dihydroxy-1,3-dihydroindene-2-carboxylic acid, reflects its bicyclic indene core, which is partially hydrogenated at the 1,3-positions. Key structural identifiers include:

PropertyValue
Molecular FormulaC10H11NO4\text{C}_{10}\text{H}_{11}\text{NO}_4
Molecular Weight209.20 g/mol
CAS Number721386-72-7
SMILESC1C2=C(CC1(C(=O)O)N)C(=C(C=C2)O)O
InChIKeyHVXKZFHBZHVJGF-UHFFFAOYSA-N

The canonical SMILES string highlights the carboxylic acid group at position 2, adjacent to the amino substituent, while hydroxyl groups occupy the 4- and 5-positions on the aromatic ring. The partially saturated indene backbone introduces stereochemical complexity, though specific stereoisomerism data remain unreported.

Structural Analogues and Comparative Analysis

Related indene-carboxylic acid derivatives, such as 5-amino-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 61346-48-3), share the bicyclic framework but differ in substituent positions . For instance, the absence of hydroxyl groups in the latter reduces its polarity, as evidenced by a lower molecular weight (177.20 g/mol) . Such structural variations significantly influence physicochemical properties like solubility and reactivity, which in turn affect biological activity .

Synthesis Pathways and Methodological Considerations

General Strategies for Indene Derivative Synthesis

Synthesis of indene-carboxylic acid derivatives typically involves multi-step sequences starting from aromatic precursors. A common approach includes:

  • Friedel-Crafts Acylation: Introduction of carboxylic acid groups via electrophilic substitution on indene or substituted indene .

  • Hydroxylation and Amination: Subsequent functionalization using oxidizing agents (e.g., H2O2\text{H}_2\text{O}_2) or aminating reagents (e.g., ammonia derivatives).

  • Hydrogenation: Partial saturation of the indene ring to achieve the dihydroindene structure, often employing catalysts like palladium on carbon .

For example, the synthesis of 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid (CAS 539-03-7) begins with indene-2-carboxylic acid, followed by amination using hydroxylamine-O-sulfonic acid . Adapting such methods to the target compound would require precise control over hydroxylation at the 4- and 5-positions, likely via directed ortho-metalation or enzymatic catalysis.

Challenges in Functional Group Compatibility

The proximity of amino, hydroxyl, and carboxylic acid groups poses synthetic challenges, including:

  • Protection-Deprotection Requirements: Hydroxyl and amino groups may necessitate protection (e.g., silylation, acetylation) during acylation or hydrogenation steps to prevent side reactions .

  • Stereochemical Control: Partial hydrogenation of the indene ring can yield multiple diastereomers, requiring chromatographic separation or asymmetric catalysis.

Hypothetical Biological Activities and Mechanisms

Antioxidant Properties

Hydroxylated aromatic systems are known free radical scavengers. The 4,5-dihydroxy configuration on the indene ring may enable redox cycling, neutralizing reactive oxygen species (ROS) via single-electron transfer mechanisms. Comparative studies on 2,3-dihydroxybenzoic acid (a simpler analog) show significant ROS scavenging, suggesting the target compound could surpass this activity due to its extended conjugation.

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